cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)morpholin-2-yl]methanone
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Overview
Description
Cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)morpholin-2-yl]methanone is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)morpholin-2-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions where morpholine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)morpholin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)morpholin-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidin-2-yl]methanone: Similar structure but with a piperidine ring instead of morpholine.
Cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)azepan-2-yl]methanone: Contains an azepane ring instead of morpholine.
Uniqueness
Cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)morpholin-2-yl]methanone is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
cyclopropyl-[4-(2-propan-2-yl-1H-pyrrole-3-carbonyl)morpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10(2)14-12(5-6-17-14)16(20)18-7-8-21-13(9-18)15(19)11-3-4-11/h5-6,10-11,13,17H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEPWRQOWOLQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CN1)C(=O)N2CCOC(C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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